molecular formula C7H15NO2 B12109393 2-(Ethylamino)-3-methylbutanoic acid

2-(Ethylamino)-3-methylbutanoic acid

Cat. No.: B12109393
M. Wt: 145.20 g/mol
InChI Key: QHRMEJWWMGUKAM-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-methylbutanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of butanoic acid, featuring an ethylamino group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-methylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbutanoic acid and ethylamine.

    Amidation Reaction: The carboxylic acid group of 3-methylbutanoic acid is converted to an amide by reacting with ethylamine under acidic or basic conditions. This reaction can be catalyzed by agents like dicyclohexylcarbodiimide (DCC) or using coupling reagents like N,N’-diisopropylcarbodiimide (DIC).

    Hydrolysis: The resulting amide is then hydrolyzed to yield this compound. This step typically involves acidic or basic hydrolysis, depending on the desired reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Varied products based on the nucleophile used

Scientific Research Applications

2-(Ethylamino)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-(Ethylamino)-3-methylbutanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The ethylamino group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-3-methylbutanoic acid
  • 2-(Propylamino)-3-methylbutanoic acid
  • 2-(Butylamino)-3-methylbutanoic acid

Uniqueness

2-(Ethylamino)-3-methylbutanoic acid is unique due to its specific ethylamino substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, the ethyl group may confer different steric and electronic properties, affecting its behavior in chemical and biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(ethylamino)-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRMEJWWMGUKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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